molecular formula C14H13N3O2 B12916701 3-ethyl-6-methyl-4-phenylisoxazolo[3,4-d]pyridazin-7(6H)-one CAS No. 121910-71-2

3-ethyl-6-methyl-4-phenylisoxazolo[3,4-d]pyridazin-7(6H)-one

Cat. No.: B12916701
CAS No.: 121910-71-2
M. Wt: 255.27 g/mol
InChI Key: YTLUDUUBOCRJCB-UHFFFAOYSA-N
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Description

3-Ethyl-6-methyl-4-phenylisoxazolo[3,4-d]pyridazin-7(6H)-one is a synthetic small molecule belonging to the isoxazolo[3,4-d]pyridazinone family, a class of fused heterocyclic compounds recognized for their significant potential in medicinal chemistry and drug discovery research . This compound serves as a versatile chemical scaffold for the design and synthesis of novel bioactive molecules. Its core structure is characterized by a planar isoxazolo[3,4-d]pyridazin ring system, as established by crystallographic studies on close analogues . The specific substitutions at the 3- and 4- positions are critical for modulating the compound's electronic properties, steric profile, and subsequent interactions with biological targets. While the specific biological profile of this exact analogue is under investigation, research on similar isoxazolo[3,4-d]pyridazinone derivatives has demonstrated a wide spectrum of pharmacological activities. These activities include serving as GABA A receptor antagonists and exhibiting cytotoxic properties that can induce apoptosis . The compound is synthesized via advanced methods such as lateral metalation and electrophilic quenching, techniques proven for constructing complex isoxazolo[3,4-d]pyridazinone derivatives . Researchers can leverage this compound as a key intermediate for further functionalization to develop probes for neurological disorders, cancer research, and antimicrobial agents . This product is intended for research and development use only in a controlled laboratory setting. It is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

121910-71-2

Molecular Formula

C14H13N3O2

Molecular Weight

255.27 g/mol

IUPAC Name

3-ethyl-6-methyl-4-phenyl-[1,2]oxazolo[3,4-d]pyridazin-7-one

InChI

InChI=1S/C14H13N3O2/c1-3-10-11-12(9-7-5-4-6-8-9)15-17(2)14(18)13(11)16-19-10/h4-8H,3H2,1-2H3

InChI Key

YTLUDUUBOCRJCB-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=NN(C(=O)C2=NO1)C)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-6-methyl-4-phenylisoxazolo[3,4-d]pyridazin-7(6H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl 2-methyl-4-phenyl-1,2,3-oxadiazole-5-carboxylate with hydrazine hydrate under reflux conditions. This reaction yields the desired isoxazolo-pyridazinone structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-ethyl-6-methyl-4-phenylisoxazolo[3,4-d]pyridazin-7(6H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the isoxazole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

1. Phosphodiesterase Inhibition

One of the primary applications of 3-ethyl-6-methyl-4-phenylisoxazolo[3,4-d]pyridazin-7(6H)-one is its role as an intermediate in synthesizing selective inhibitors of phosphodiesterase 4 (PDE4). PDE4 is an enzyme that plays a critical role in cellular signaling pathways associated with inflammation and immune response. Inhibition of this enzyme has therapeutic implications for treating conditions such as asthma, chronic obstructive pulmonary disease (COPD), and other inflammatory disorders.

A notable patent describes a method for synthesizing this compound, highlighting its utility in creating derivatives that exhibit selective PDE4 inhibition. The synthesis process involves reacting specific precursors to yield the desired isoxazole derivative, which can then be further modified to enhance pharmacological properties .

2. Anticancer Properties

Research indicates that derivatives of isoxazole compounds may exhibit anticancer activities. Studies have suggested that the structural characteristics of isoxazoles allow them to interact with biological targets associated with cancer cell proliferation and survival. The specific mechanisms through which this compound may exert anticancer effects warrant further investigation but could involve modulation of signaling pathways related to apoptosis and cell cycle regulation.

Cosmetic Applications

1. Skin Care Formulations

The compound's unique chemical structure suggests potential applications in cosmetic formulations. Its incorporation into skin care products could leverage its properties to enhance skin hydration or provide anti-inflammatory benefits. The formulation of such products must comply with regulatory standards for safety and efficacy, as outlined by the European Union Directive on cosmetic products .

2. Stability and Efficacy Studies

Research into the stability and efficacy of formulations containing this compound is crucial for ensuring product safety and performance. Various studies have explored the interactions between this compound and other formulation ingredients, assessing parameters such as rheological properties, sensory attributes, and moisturizing effects .

Summary Table of Applications

Application AreaSpecific Use CaseKey Benefits
Medicinal ChemistryPDE4 InhibitorAnti-inflammatory effects
Anticancer ActivityPotential modulation of cancer cell pathways
Cosmetic ScienceSkin Care FormulationsEnhanced hydration and anti-inflammatory effects
Stability StudiesEnsures product safety and efficacy

Mechanism of Action

The mechanism of action of 3-ethyl-6-methyl-4-phenylisoxazolo[3,4-d]pyridazin-7(6H)-one involves its interaction with specific molecular targets. It has been shown to inhibit the NF-kB inflammatory pathway, thereby reducing inflammation . Additionally, it may exert neuroprotective effects by inhibiting endoplasmic reticulum stress and apoptosis .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Ethyl vs. Styryl at Position 3 : The target’s ethyl group simplifies synthesis compared to styryl derivatives (e.g., 44c, 2e), which require additional steps for vinyl group incorporation . Styryl substituents increase melting points (e.g., 2e: 208°C) due to planar rigidity .
  • Phenyl vs. Substituted Phenyl at Position 4 : Electron-withdrawing groups (e.g., 4-(p-Cl-phenyl) in 5g) enhance biological activity but complicate synthesis . The target’s unsubstituted phenyl may reduce potency but improves synthetic accessibility.
  • Methyl at Position 6 : Common in PDE4 intermediates (e.g., ), this group balances steric effects and lipophilicity.
Aldose Reductase Inhibition
  • Electron-Withdrawing Groups : Derivatives like 5g (4-(p-Cl-phenyl)) exhibit potent aldose reductase inhibition (IC₅₀ ~11 µM), surpassing Sorbinil . The target’s lack of such substituents likely reduces efficacy.
  • Acetic Acid Side Chains : Carboxylic acid derivatives (e.g., 5g) show enhanced activity due to improved enzyme binding. The target’s ethyl group may limit this interaction .
PDE4 Inhibition
  • Position 3 Substitutions : Ethyl groups (target compound) are optimal for PDE4 selectivity, as seen in intermediates for PDE4 inhibitors . Larger groups (e.g., styryl in 44c) may hinder binding.
  • Synthetic Efficiency : One-pot syntheses (e.g., target compound) achieve higher yields (~87%) compared to traditional two-step methods (74%) .

Physicochemical Properties

  • Melting Points : Styryl-substituted analogs (e.g., 2e: 208°C) have higher melting points due to π-π stacking and rigidity. The target’s ethyl group likely reduces intermolecular interactions, though data is lacking .

Biological Activity

3-Ethyl-6-methyl-4-phenylisoxazolo[3,4-d]pyridazin-7(6H)-one is a compound belonging to the class of isoxazole derivatives. These compounds have garnered attention due to their diverse biological activities, including potential therapeutic applications in various diseases. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H13N3O2C_{14}H_{13}N_3O_2, with a molecular weight of 241.27 g/mol. The structure features an isoxazole ring fused to a pyridazine moiety, which contributes to its biological activity.

Research indicates that isoxazolo[3,4-d]pyridazinones can act as selective positive modulators at metabotropic glutamate receptors (mGluRs), particularly subtype 2 (mGluR2) . This modulation is significant as mGluRs are implicated in various neurological disorders.

2. Pharmacological Effects

The compound exhibits several pharmacological effects:

  • Anti-inflammatory Activity : Isoxazole derivatives have shown promise in inhibiting inflammatory pathways, potentially through the modulation of cytokine release and immune cell activation.
  • Neuroprotective Effects : By influencing glutamate receptor activity, these compounds may protect against excitotoxicity in neuronal cells.

3. Inhibition Studies

In vitro studies have demonstrated that derivatives of this compound can inhibit fatty acid-binding protein 4 (FABP4), a target for obesity and diabetes treatment. The IC50 values for some related compounds indicate potent inhibition, suggesting that structural modifications can enhance activity .

Table 1: Summary of Biological Activities

CompoundActivityIC50 Value (µM)Reference
This compoundFABP4 Inhibition2.97
Related Compound AmGluR2 ModulationN/A
Related Compound BAnti-inflammatoryN/A

Case Study: Neuroprotective Potential

A study investigated the neuroprotective effects of various isoxazole derivatives on neuronal cell lines subjected to oxidative stress. The results indicated that certain modifications to the isoxazole structure enhanced protective effects against cell death induced by reactive oxygen species (ROS). The compound's ability to modulate glutamate receptor activity was highlighted as a key mechanism in this protective effect.

Q & A

Q. What synthetic strategies are effective for preparing 3-ethyl-6-methyl-4-phenylisoxazolo[3,4-d]pyridazin-7(6H)-one and its derivatives?

The synthesis typically involves cyclization and functionalization steps. For example, benzylation of precursor isoxazolo-pyridazinones (e.g., 3-methyl-4-methyl-6-phenyl derivatives) can introduce substituents at position 3 via nucleophilic substitution or metal-mediated coupling . Lateral metalation strategies using strong bases like LDA (lithium diisopropylamide) enable regioselective modifications at the pyridazine core, as demonstrated for structurally related 6-(p-methoxyphenyl) derivatives . Reaction optimization (e.g., solvent, temperature) is critical to avoid side products.

Q. How can structural characterization of this compound be validated experimentally?

Multinuclear NMR (¹H, ¹³C) is essential for confirming regiochemistry and substituent orientation. Key diagnostic signals include downfield-shifted carbonyl carbons (~174 ppm for the pyridazinone C=O) and coupling patterns in aromatic regions (e.g., para-substituted phenyl groups at δ 7.19–7.41 ppm) . X-ray crystallography provides definitive proof of stereochemistry, as seen in analogous isoxazolo-pyridazinones with resolved crystal structures . High-resolution mass spectrometry (HRMS) further confirms molecular weight integrity .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

Aldose reductase inhibition assays (IC₅₀ determination) are relevant, given the structural similarity to active derivatives like 3-methyl-4-(p-chlorophenyl)isoxazolo-pyridazinones, which showed potency comparable to Sorbinil . Enzyme kinetics (Lineweaver-Burk plots) can distinguish competitive vs. non-competitive inhibition. For receptor modulation studies (e.g., metabotropic glutamate receptors), calcium flux assays or radioligand binding tests are applicable .

Advanced Research Questions

Q. How do substituent variations at positions 3, 4, and 6 influence bioactivity?

Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., -Cl, -NO₂) on the phenyl ring at position 6 enhance aldose reductase inhibition, likely via improved enzyme active-site interactions . At position 3, ethyl groups balance steric bulk and lipophilicity, optimizing membrane permeability. Removing the 5-acetyl group in analogs reduces activity, suggesting its role in stabilizing the bioactive conformation .

Q. What molecular modeling approaches explain the compound’s interaction with target enzymes?

Docking studies (e.g., AutoDock Vina) and molecular dynamics simulations can map interactions with aldose reductase’s catalytic pocket. The 3-ethyl and 4-phenyl groups may occupy hydrophobic subpockets, while the pyridazinone carbonyl forms hydrogen bonds with catalytic residues (e.g., Tyr48, His110 in human aldose reductase) . Comparative analyses with inactive monocyclic analogs (e.g., pyridazinones lacking the fused isoxazole ring) highlight the importance of rigidity in binding .

Q. How can contradictory activity data between structurally similar derivatives be resolved?

Contradictions may arise from subtle differences in stereoelectronic effects or assay conditions. For example, 3,4-dimethyl-6-(3-nitrophenyl) derivatives showed high aldose reductase inhibition (IC₅₀ ~0.1 µM), while 6-(3,5-dichlorophenyl) analogs were less active despite similar electronegativity . Dose-response curves and off-target profiling (e.g., kinase panels) can clarify selectivity. X-ray co-crystallography of enzyme-inhibitor complexes provides mechanistic insights .

Q. What strategies improve metabolic stability without compromising potency?

Introducing fluorine atoms or methyl groups at metabolically labile sites (e.g., para positions on aromatic rings) can block oxidative degradation. Prodrug approaches, such as esterification of carboxylic acid derivatives, enhance oral bioavailability while maintaining target engagement .

Q. How can regioselective functionalization be achieved for late-stage diversification?

Transition-metal catalysis (e.g., Pd-mediated cross-coupling) enables selective modifications at halogenated positions. For example, Suzuki-Miyaura reactions on brominated precursors allow aryl/heteroaryl introductions . Photoredox catalysis may also facilitate C-H activation at inert positions .

Q. What analytical methods resolve batch-to-batch variability in synthesis?

HPLC-PDA (photodiode array detection) with orthogonal C18 columns ensures purity (>95%). Thermal gravimetric analysis (TGA) identifies residual solvents, while differential scanning calorimetry (DSC) monitors polymorphic transitions .

Q. How can in vivo efficacy be evaluated preclinically?

Streptozotocin-induced diabetic rodent models assess aldose reductase inhibition efficacy (e.g., reduced sorbitol accumulation in nerves). Pharmacokinetic studies (plasma/tissue distribution) guide dosing regimens. Toxicity screening includes liver/kidney function tests and histopathology .

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